molecular formula C21H18N2O5S B2710106 4-methoxy-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide CAS No. 866152-16-1

4-methoxy-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide

Cat. No. B2710106
CAS RN: 866152-16-1
M. Wt: 410.44
InChI Key: ANDUFDGDLKPGML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide, also known as MOBZ, is a synthetic compound that has been studied for its potential as a therapeutic agent. MOBZ has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively.

Scientific Research Applications

Photodynamic Therapy Potential

The study by Pişkin, Canpolat, and Öztürk (2020) explores the use of similar benzenesulfonamide derivatives in photodynamic therapy, particularly for cancer treatment. Their research highlights the significance of these compounds' fluorescence properties and high singlet oxygen quantum yield, which are crucial for Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Enzyme Inhibition

Alyar et al. (2018) synthesized new Schiff bases from similar benzenesulfonamide derivatives, investigating their antimicrobial activities and enzyme inhibition effects. The study demonstrates the potential of these compounds in inhibiting carbonic anhydrase enzymes, which could have significant implications in medical research and treatment (Alyar et al., 2018).

Antiproliferative Activity in Cancer Research

Motavallizadeh et al. (2014) conducted a study on N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives, which are structurally similar to the compound . They found that certain derivatives exhibit significant antiproliferative activity against various cancer cell lines, suggesting the potential of these compounds in developing new anticancer agents (Motavallizadeh et al., 2014).

Environmental Contaminant Extraction

Speltini et al. (2016) researched a method for extracting similar benzenesulfonamide compounds from soil samples, highlighting the environmental relevance of these compounds. The study provides insights into the methods of quantifying and analyzing the presence of benzenesulfonamides in environmental samples (Speltini et al., 2016).

Development of COX-2 Inhibitors

Hashimoto et al. (2002) worked on derivatives of benzenesulfonamide for their potential as COX-2 inhibitors. Their findings contribute to the development of new pharmacological agents in treating conditions like arthritis and pain, demonstrating the compound's significance in pharmaceutical research (Hashimoto et al., 2002).

properties

IUPAC Name

4-methoxy-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S/c1-13-3-9-18-20(11-13)28-19-10-4-14(12-17(19)21(24)22-18)23-29(25,26)16-7-5-15(27-2)6-8-16/h3-12,23H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDUFDGDLKPGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.